Cas no 1043919-67-0 (3-Bromo-2-methyl-4,5,6,7-tetrahydroindazole)

3-Bromo-2-methyl-4,5,6,7-tetrahydroindazole Chemical and Physical Properties
Names and Identifiers
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- 2H-Indazole, 3-bromo-4,5,6,7-tetrahydro-2-methyl-
- 3-bromo-2-methyl-4,5,6,7-tetrahydro-2h-indazole
- 3-Bromo-2-methyl-4,5,6,7-tetrahydroindazole
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- Inchi: 1S/C8H11BrN2/c1-11-8(9)6-4-2-3-5-7(6)10-11/h2-5H2,1H3
- InChI Key: MOUBANAECGFEAG-UHFFFAOYSA-N
- SMILES: BrC1=C2C(CCCC2)=NN1C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 151
- Topological Polar Surface Area: 17.8
3-Bromo-2-methyl-4,5,6,7-tetrahydroindazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-360828-0.25g |
3-bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole |
1043919-67-0 | 95.0% | 0.25g |
$466.0 | 2025-03-18 | |
Enamine | EN300-360828-0.5g |
3-bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole |
1043919-67-0 | 95.0% | 0.5g |
$735.0 | 2025-03-18 | |
A2B Chem LLC | AW29757-5g |
3-Bromo-2-methyl-4,5,6,7-tetrahydro-2h-indazole |
1043919-67-0 | 95% | 5g |
$2911.00 | 2024-04-20 | |
1PlusChem | 1P01BT3X-10g |
3-bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole |
1043919-67-0 | 95% | 10g |
$5071.00 | 2023-12-26 | |
1PlusChem | 1P01BT3X-2.5g |
3-bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole |
1043919-67-0 | 95% | 2.5g |
$2346.00 | 2023-12-26 | |
A2B Chem LLC | AW29757-100mg |
3-Bromo-2-methyl-4,5,6,7-tetrahydro-2h-indazole |
1043919-67-0 | 95% | 100mg |
$379.00 | 2024-04-20 | |
1PlusChem | 1P01BT3X-100mg |
3-bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole |
1043919-67-0 | 95% | 100mg |
$465.00 | 2023-12-26 | |
Enamine | EN300-360828-5.0g |
3-bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole |
1043919-67-0 | 95.0% | 5.0g |
$2732.0 | 2025-03-18 | |
Enamine | EN300-360828-1.0g |
3-bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole |
1043919-67-0 | 95.0% | 1.0g |
$943.0 | 2025-03-18 | |
Enamine | EN300-360828-0.05g |
3-bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole |
1043919-67-0 | 95.0% | 0.05g |
$218.0 | 2025-03-18 |
3-Bromo-2-methyl-4,5,6,7-tetrahydroindazole Related Literature
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1. Book reviews
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
Additional information on 3-Bromo-2-methyl-4,5,6,7-tetrahydroindazole
3-Bromo-2-methyl-4,5,6,7-tetrahydroindazole: A Comprehensive Overview
3-Bromo-2-methyl-4,5,6,7-tetrahydroindazole (CAS No. 1043919-67-0) is a unique organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the family of indazoles, which are heterocyclic aromatic compounds with a wide range of applications in drug discovery and materials synthesis. The presence of a bromine atom at the 3-position and a methyl group at the 2-position introduces distinct electronic and steric properties to the molecule, making it a valuable building block for further chemical transformations.
The structure of 3-Bromo-2-methyl-4,5,6,7-tetrahydroindazole is characterized by a fused bicyclic system consisting of an indole ring and a tetrahydrofuran-like ring. The bromine substituent at the 3-position plays a crucial role in modulating the electronic properties of the molecule, while the methyl group at the 2-position contributes to its steric bulk. These features make it an ideal candidate for various synthetic strategies, including nucleophilic substitution and cross-coupling reactions.
Recent studies have highlighted the potential of 3-Bromo-2-methyl-4,5,6,7-tetrahydroindazole as a versatile precursor in the synthesis of bioactive compounds. For instance, researchers have utilized this compound as a key intermediate in the construction of complex natural product analogs. Its ability to undergo both electrophilic and nucleophilic attacks makes it highly amenable to a wide range of reaction conditions.
In addition to its role in organic synthesis, 3-Bromo-2-methyl-4,5,6,7-tetrahydroindazole has also been explored for its potential applications in materials science. The compound's unique electronic properties make it a promising candidate for use in organic electronics and optoelectronic devices. Recent advancements in this area have demonstrated its ability to function as an efficient charge transport material in organic light-emitting diodes (OLEDs) and photovoltaic cells.
The synthesis of 3-Bromo-2-methyl-4,5,6,7-tetrahydroindazole typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. One common approach involves the bromination of a suitably substituted indazole derivative followed by hydrogenation to achieve the tetrahydrofuran-like ring system. The optimization of reaction conditions has significantly improved the yield and purity of this compound.
From a toxicological perspective, 3-Bromo-2-methyl-4,5,6,7-tetrahydroindazole has been subjected to preliminary safety assessments to evaluate its potential risks. These studies have indicated that while it exhibits moderate cytotoxicity under certain conditions, further research is required to fully understand its toxicity profile and mechanisms of action.
In conclusion,3-Bromo-2-methyl-4,5,6,7-tetrahydroindazole (CAS No. 1043919-67-0) stands out as a valuable compound with diverse applications across multiple disciplines. Its unique structure and reactivity make it an essential tool for researchers in organic chemistry and materials science. As ongoing studies continue to uncover new insights into its properties and potential uses,3-Bromo-2-methyl-4,tetrahydroindazole is poised to play an increasingly important role in both academic and industrial settings.
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